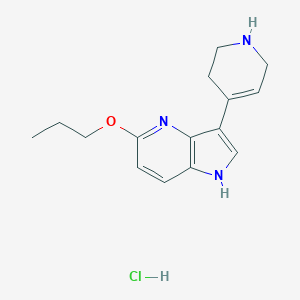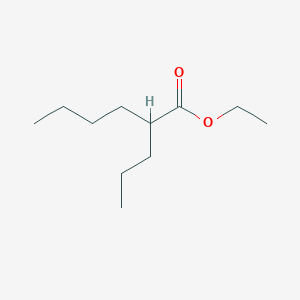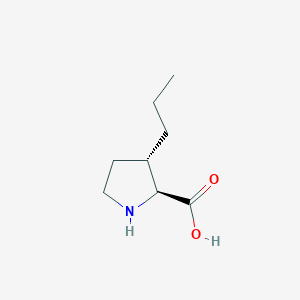
3-Propylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylproline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of proline, which is a naturally occurring amino acid that plays a crucial role in protein synthesis. 3-Propylproline has a unique chemical structure that makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 3-Propylproline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Propylproline can affect various biochemical and physiological processes in the body, including gene expression, protein synthesis, and cell signaling. It has been shown to modulate the activity of enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Propylproline in lab experiments is its unique chemical structure, which allows for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, its potential therapeutic effects make it an attractive target for drug design. However, the synthesis of 3-Propylproline can be challenging and requires specialized expertise and equipment.
Direcciones Futuras
There are several future directions for research on 3-Propylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Propylproline and its potential therapeutic applications. Finally, the use of 3-Propylproline in the design of novel peptides and proteins with enhanced activity and stability is an exciting area of research with significant potential.
Métodos De Síntesis
The synthesis of 3-Propylproline can be achieved through several methods, including the use of chiral auxiliary reagents, asymmetric hydrogenation, and enzymatic resolution. One of the most commonly used methods is the chiral auxiliary approach, which involves the use of a chiral molecule to control the stereochemistry of the reaction. This method has been shown to produce high yields of 3-Propylproline with excellent enantioselectivity.
Aplicaciones Científicas De Investigación
3-Propylproline has been used in various scientific research applications, including drug design, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic effects on diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 3-Propylproline has been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity.
Propiedades
Número CAS |
132437-60-6 |
|---|---|
Nombre del producto |
3-Propylproline |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S,3S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
JYQLFFLYIKPHHN-BQBZGAKWSA-N |
SMILES isomérico |
CCC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
SMILES canónico |
CCCC1CCNC1C(=O)O |
Sinónimos |
3-n-propyl-L-proline 3-propylproline trans-3-n-propyl-L-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



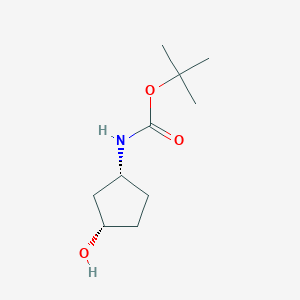
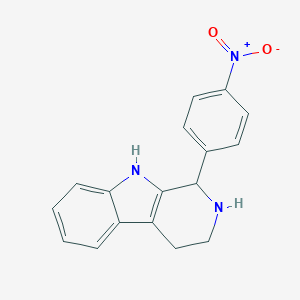
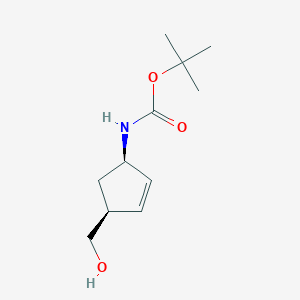
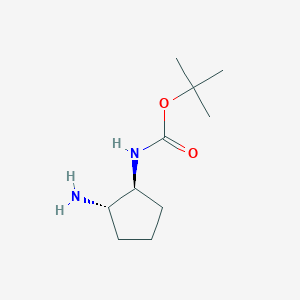
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
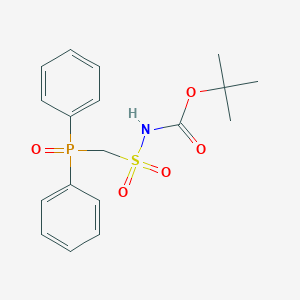
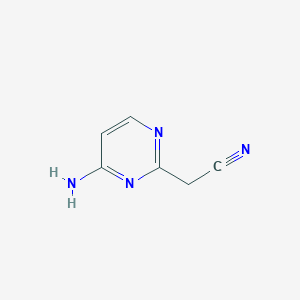
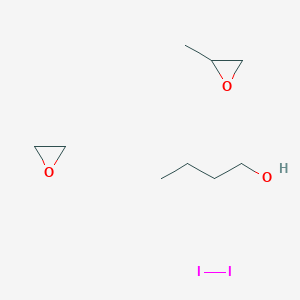

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
